6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a quinoxaline ring, and a sulfonyl group attached to the benzoxazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group. The final step involves the fusion of the benzoxazine ring with the quinoxaline ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 5-Chloro-6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific structural features, such as the combination of benzoxazine and quinoxaline rings and the presence of a sulfonyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H17N3O5S/c1-19-13-8-7-12(11-15(13)20(2)18(23)17(19)22)27(24,25)21-9-10-26-16-6-4-3-5-14(16)21/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
SNHONULEUANCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)N(C(=O)C1=O)C |
Origin of Product |
United States |
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